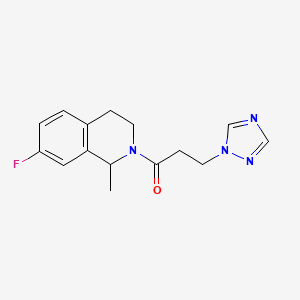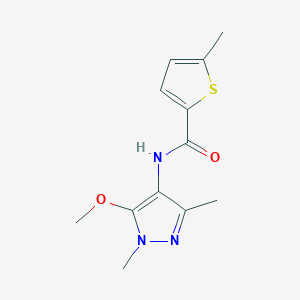
2-(furan-2-yl)-N-pyridin-3-ylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(furan-2-yl)-N-pyridin-3-ylpiperidine-1-carboxamide, also known as FP1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FP1 is a small molecule that belongs to the piperidine class of compounds and has a molecular weight of 312.38 g/mol.
Mecanismo De Acción
2-(furan-2-yl)-N-pyridin-3-ylpiperidine-1-carboxamide exerts its effects by binding to the active site of its target enzymes, thereby inhibiting their activity. The binding of 2-(furan-2-yl)-N-pyridin-3-ylpiperidine-1-carboxamide to JNK and GSK3β prevents the phosphorylation of their downstream targets, leading to a reduction in cellular processes such as apoptosis and inflammation. In cancer cells, 2-(furan-2-yl)-N-pyridin-3-ylpiperidine-1-carboxamide inhibits cell growth by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-(furan-2-yl)-N-pyridin-3-ylpiperidine-1-carboxamide has been shown to have several biochemical and physiological effects. In addition to its effects on JNK and GSK3β, 2-(furan-2-yl)-N-pyridin-3-ylpiperidine-1-carboxamide has been shown to inhibit the activity of several other enzymes, including cyclin-dependent kinase 5 (CDK5) and protein kinase B (AKT). 2-(furan-2-yl)-N-pyridin-3-ylpiperidine-1-carboxamide has also been shown to have anti-inflammatory properties, as it reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Physiologically, 2-(furan-2-yl)-N-pyridin-3-ylpiperidine-1-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and to inhibit the growth of several cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(furan-2-yl)-N-pyridin-3-ylpiperidine-1-carboxamide in lab experiments is its small molecular size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, 2-(furan-2-yl)-N-pyridin-3-ylpiperidine-1-carboxamide has been shown to have a high degree of selectivity for its target enzymes, which reduces the likelihood of off-target effects. However, one limitation of using 2-(furan-2-yl)-N-pyridin-3-ylpiperidine-1-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(furan-2-yl)-N-pyridin-3-ylpiperidine-1-carboxamide. One area of interest is the development of 2-(furan-2-yl)-N-pyridin-3-ylpiperidine-1-carboxamide analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanisms underlying 2-(furan-2-yl)-N-pyridin-3-ylpiperidine-1-carboxamide's effects on JNK, GSK3β, and other target enzymes. Finally, there is potential for the use of 2-(furan-2-yl)-N-pyridin-3-ylpiperidine-1-carboxamide in combination with other drugs or therapies to enhance its efficacy in treating diseases such as Alzheimer's and cancer.
Métodos De Síntesis
The synthesis of 2-(furan-2-yl)-N-pyridin-3-ylpiperidine-1-carboxamide involves the reaction of 2-furoic acid with pyridine-3-amine in the presence of thionyl chloride to form 2-(furan-2-yl)pyridine-3-amine. The resulting compound is then reacted with piperidine-1-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form 2-(furan-2-yl)-N-pyridin-3-ylpiperidine-1-carboxamide. The purity of the compound is typically confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
2-(furan-2-yl)-N-pyridin-3-ylpiperidine-1-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of several enzymes, including c-Jun N-terminal kinase (JNK) and glycogen synthase kinase 3 beta (GSK3β), which are involved in various cellular processes such as apoptosis, inflammation, and neurodegeneration. 2-(furan-2-yl)-N-pyridin-3-ylpiperidine-1-carboxamide has also been shown to have anti-cancer properties, as it inhibits the growth of several cancer cell lines. Additionally, 2-(furan-2-yl)-N-pyridin-3-ylpiperidine-1-carboxamide has been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease.
Propiedades
IUPAC Name |
2-(furan-2-yl)-N-pyridin-3-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(17-12-5-3-8-16-11-12)18-9-2-1-6-13(18)14-7-4-10-20-14/h3-5,7-8,10-11,13H,1-2,6,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTNCNFSORMASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CO2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-N-pyridin-3-ylpiperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7594452.png)


![2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone](/img/structure/B7594469.png)
![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)
![1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B7594493.png)
![2-(3-Fluorophenyl)-2-[methyl-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetamide](/img/structure/B7594494.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B7594505.png)
